molecular formula C24H23FeP B15088647 [1-(Diphenylphosphino)ethyl]ferrocene

[1-(Diphenylphosphino)ethyl]ferrocene

Cat. No.: B15088647
M. Wt: 398.3 g/mol
InChI Key: WNHZFUIMWGWGNB-UHFFFAOYSA-N
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Description

[1-(Diphenylphosphino)ethyl]ferrocene is an organophosphorus compound that features a ferrocene moiety in its structure. This compound is known for its applications in homogeneous catalysis and coordination chemistry. It is particularly valued for its ability to form stable complexes with various metals, making it a versatile ligand in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Diphenylphosphino)ethyl]ferrocene typically involves the reaction of ferrocene with diphenylphosphine under specific conditions. One common method includes the lithiation of ferrocene followed by the addition of chlorodiphenylphosphine. The reaction is usually carried out in the presence of a base such as n-butyllithium and a coordinating solvent like tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[1-(Diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety results in ferrocenium salts, while substitution reactions can yield a variety of phosphine derivatives .

Mechanism of Action

The mechanism by which [1-(Diphenylphosphino)ethyl]ferrocene exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic processes. The ferrocene moiety provides electronic stability, while the phosphine group offers steric and electronic tuning capabilities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Diphenylphosphino)ethyl]ferrocene is unique due to its specific structural configuration, which allows for fine-tuning of catalytic properties. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in both academic and industrial research .

Properties

Molecular Formula

C24H23FeP

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C19H18P.C5H5.Fe/c1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;1-2-4-5-3-1;/h2-16H,1H3;1-5H;

InChI Key

WNHZFUIMWGWGNB-UHFFFAOYSA-N

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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